molecular formula C16H20N4O2S B2581912 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1208766-96-4

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No. B2581912
CAS RN: 1208766-96-4
M. Wt: 332.42
InChI Key: RAPGISMIIGLTTL-UHFFFAOYSA-N
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Description

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone has been the subject of various synthetic and characterization studies, revealing its potential for further chemical modifications and applications in medicinal chemistry. For instance, the synthesis of novel oxazole derivatives with potential anticancer and antimicrobial activities has been explored. These derivatives, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine, have shown significant potency in anticancer activity studies against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with one derivative demonstrating particularly high potency (Katariya, Vennapu, & Shah, 2021).

Antimicrobial Activity

Research into the synthesis of piperidin-4-yl)methanone oxime derivatives has revealed good antimicrobial activity against various pathogenic bacterial and fungal strains. A series of these derivatives have been evaluated for in vitro antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Antitubercular Activities

Further research on cyclopropyl methanols and related compounds has highlighted their potential in antitubercular applications. Specific derivatives have shown promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains, including drug-resistant varieties. These findings underscore the compound's role in combating tuberculosis, showcasing significant in vitro and in vivo antitubercular activities (Bisht et al., 2010).

Anticancer Applications

The compound has also been incorporated into the synthesis of novel quinazoline derivatives aimed at targeting the HER_2 receptor, a known factor in various cancers. These derivatives have exhibited superior antitumor activities compared to known drugs, offering a promising avenue for cancer therapy development (Cai Zhi-qian, 2015).

properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-9-13(23-10(2)17-9)16(21)20-7-5-12(6-8-20)15-19-18-14(22-15)11-3-4-11/h11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPGISMIIGLTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

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